Methyl 3-methyl-1-piperidineacetate
Description
Methyl 3-methyl-1-piperidineacetate is an organic compound characterized by a piperidine ring substituted with a methyl group at the 3-position and an acetate ester moiety. Piperidine derivatives are widely studied for their bioactive properties, and ester functionalities often enhance solubility or serve as protective groups in synthetic pathways .
Properties
CAS No. |
891425-84-6 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(3-methylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-8-4-3-5-10(6-8)7-9(11)12-2/h8H,3-7H2,1-2H3 |
InChI Key |
XUCOFVLYKILFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs from
Several structurally related compounds from the piperidine and pyrrolidine ester families highlight key differences:
| Compound Name | CAS No. | Key Structural Features | Applications/Notes |
|---|---|---|---|
| Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate | 17824-87-2 | Piperidine ring, phenyl group, ethyl ester | Potential CNS agent due to piperidine |
| Butyl 3-phenyl-3-piperidin-1-ylpropanoate | 17824-89-4 | Piperidine ring, butyl ester | Enhanced lipophilicity for drug delivery |
| Methyl 2-(2-benzylisoindolin-1-yl)acetate | 444583-96-4 | Isoindoline core, benzyl group, methyl ester | Likely used in heterocyclic synthesis |
Key Observations :
Ester-Containing Natural Products from

Plant-derived methyl esters, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester , differ significantly in backbone complexity:
| Compound Name | Backbone Type | Functional Groups | Natural Source |
|---|---|---|---|
| Sandaracopimaric acid methyl ester | Diterpene | Carboxylic acid ester, cyclic | Austrocedrus chilensis |
| Z-Communic acid methyl ester | Labdane diterpene | Conjugated diene, ester | Austrocedrus chilensis |
Comparison :
- Molecular Complexity : this compound has a simpler structure compared to diterpene esters, which feature multi-ring systems. This simplicity may facilitate synthetic scalability .
- Bioactivity : Diterpene esters often exhibit antimicrobial or anti-inflammatory properties, whereas piperidine esters are more commonly associated with neurological activity .
Volatile Organic Compound (VOC) Esters from
Methyl salicylate, a simple aromatic ester, serves as a benchmark for comparing physical properties:
Insights :
- Volatility : this compound likely has lower volatility than methyl salicylate due to the piperidine ring’s hydrogen-bonding capacity.
- Synthetic Utility : The piperidine moiety offers a reactive site for further functionalization, unlike methyl salicylate’s static aromatic system .
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